molecular formula C11H8F2N2O B13146275 4-(Difluoromethoxy)-2,4'-bipyridine

4-(Difluoromethoxy)-2,4'-bipyridine

Cat. No.: B13146275
M. Wt: 222.19 g/mol
InChI Key: LVGKEXLYTZZQIS-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2,4’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds containing two pyridine rings. The presence of the difluoromethoxy group in this compound introduces unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2,4’-bipyridine typically involves the introduction of the difluoromethoxy group into a bipyridine framework. One common method involves the reaction of 4-hydroxy-2,4’-bipyridine with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 4-(Difluoromethoxy)-2,4’-bipyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and catalysts can streamline the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2,4’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions include various bipyridine derivatives with altered functional groups, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2,4’-bipyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biological activity. For example, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-2,4’-bipyridine stands out due to its bipyridine framework combined with the difluoromethoxy group. This combination imparts unique chemical and biological properties, making it more versatile in various applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

4-(difluoromethoxy)-2-pyridin-4-ylpyridine

InChI

InChI=1S/C11H8F2N2O/c12-11(13)16-9-3-6-15-10(7-9)8-1-4-14-5-2-8/h1-7,11H

InChI Key

LVGKEXLYTZZQIS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)OC(F)F

Origin of Product

United States

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